Cas no 2227695-37-4 ((2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol)

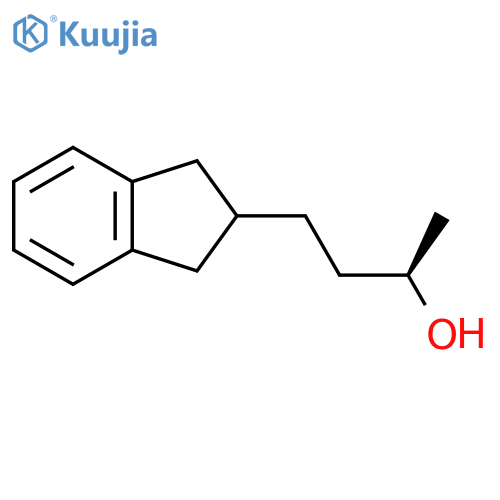

2227695-37-4 structure

商品名:(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1738803

- 2227695-37-4

- (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol

-

- インチ: 1S/C13H18O/c1-10(14)6-7-11-8-12-4-2-3-5-13(12)9-11/h2-5,10-11,14H,6-9H2,1H3/t10-/m1/s1

- InChIKey: YUCXBNCXFHVTOO-SNVBAGLBSA-N

- ほほえんだ: O[C@H](C)CCC1CC2C=CC=CC=2C1

計算された属性

- せいみつぶんしりょう: 190.135765193g/mol

- どういたいしつりょう: 190.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 20.2Ų

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1738803-1g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 1g |

$2035.0 | 2023-09-20 | ||

| Enamine | EN300-1738803-0.05g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 0.05g |

$1709.0 | 2023-09-20 | ||

| Enamine | EN300-1738803-10g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 10g |

$8749.0 | 2023-09-20 | ||

| Enamine | EN300-1738803-0.1g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 0.1g |

$1791.0 | 2023-09-20 | ||

| Enamine | EN300-1738803-10.0g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 10.0g |

$8749.0 | 2023-07-10 | ||

| Enamine | EN300-1738803-0.25g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 0.25g |

$1872.0 | 2023-09-20 | ||

| Enamine | EN300-1738803-1.0g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 1.0g |

$2035.0 | 2023-07-10 | ||

| Enamine | EN300-1738803-2.5g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 2.5g |

$3988.0 | 2023-09-20 | ||

| Enamine | EN300-1738803-0.5g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 0.5g |

$1954.0 | 2023-09-20 | ||

| Enamine | EN300-1738803-5g |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |

2227695-37-4 | 5g |

$5900.0 | 2023-09-20 |

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

2227695-37-4 ((2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量